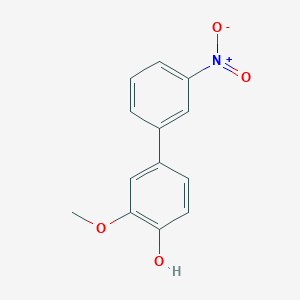

2-Methoxy-4-(3-nitrophenyl)phenol

Description

General Overview of Phenol (B47542) Derivatives in Organic Chemistry

Phenol and its derivatives are a cornerstone of organic chemistry, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This structural motif imparts a unique set of chemical properties, including moderate acidity of the hydroxyl proton and enhanced reactivity of the aromatic ring towards electrophilic substitution. The versatility of phenolic compounds has led to their widespread use as precursors in the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals. The ability to introduce a wide array of substituents onto the phenolic ring allows for the fine-tuning of their physical, chemical, and biological properties.

The Significance of Methoxy (B1213986) and Nitrophenyl Substituents on Aromatic Systems

The properties of 2-Methoxy-4-(3-nitrophenyl)phenol are heavily influenced by its specific substituents: a methoxy group (-OCH₃) and a nitrophenyl group.

The methoxy group is an electron-donating group through resonance, which activates the aromatic ring it is attached to, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. In the context of the phenol ring, this activating effect complements that of the hydroxyl group.

Scope and Research Focus on this compound

A comprehensive search of scientific literature and chemical databases reveals that this compound, identified by the CAS number 112148-13-7, is a compound with a notable lack of dedicated research studies. chemsrc.comchem960.comchemsrc.comchem960.commolcore.com Much of the available information is confined to chemical supplier catalogs, which confirm its existence but offer no detailed experimental data.

It is crucial to distinguish this compound from the structurally similar but distinct 2-Methoxy-4-nitrophenol (CAS 3251-56-7). nih.govchemicalbook.comchemicalbook.com The latter, also known as 4-nitroguaiacol, has the nitro group directly attached to the same phenolic ring as the methoxy group and has been the subject of numerous studies. In contrast, this compound features a biphenyl (B1667301) system where the nitrated ring is a separate substituent.

Given the absence of specific research findings, this article will proceed by providing a theoretical framework for the properties and potential synthesis of this compound, based on established principles of organic chemistry.

Data on Related Compounds

To provide context, the following table includes information on compounds containing similar structural motifs. It is important to reiterate that this data does not pertain directly to this compound.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 2-Methoxy-4-nitrophenol | 3251-56-7 | C₇H₇NO₄ | Yellow powder, used in organic synthesis and as a dye intermediate. chemicalbook.com |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | Colorless solid, used as a heat transfer agent and in the synthesis of other organic compounds. |

| 3-Nitrophenol (B1666305) | 554-84-7 | C₆H₅NO₃ | A key intermediate in the synthesis of dyes and pharmaceuticals. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYDBFPLKALUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685569 | |

| Record name | 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112148-13-7 | |

| Record name | 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for 2 Methoxy 4 3 Nitrophenyl Phenol

Retrosynthetic Analysis of 2-Methoxy-4-(3-nitrophenyl)phenol

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection approaches. The most logical disconnection is at the carbon-carbon bond between the two aromatic rings. This leads to two primary precursor fragments: a functionalized 2-methoxyphenol derivative and a functionalized nitrobenzene (B124822) derivative.

One common disconnection involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this scenario, the target molecule can be disconnected to 4-halo-2-methoxyphenol (where the halogen is typically bromine or iodine) and 3-nitrophenylboronic acid. Alternatively, the disconnection could lead to 2-methoxy-4-boronic acid-phenol and a 3-halonitrobenzene. The former is often preferred due to the commercial availability and stability of the precursors.

Another potential disconnection strategy involves the nitration of a precursor molecule, 2-methoxy-4-phenylphenol (B1360368). However, controlling the regioselectivity of the nitration on the phenyl ring without affecting the substituted phenol (B47542) ring can be challenging.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through both classical and modern synthetic organic chemistry methods. These routes primarily focus on the efficient formation of the key carbon-carbon bond between the two aromatic systems.

Direct Synthesis of this compound

Direct synthesis of this compound in a single step from simple, unfunctionalized precursors is not a commonly reported or practical approach due to challenges in controlling regioselectivity. Such a method would require the direct arylation of 2-methoxyphenol with a nitrobenzene derivative, which typically suffers from low yields and the formation of multiple isomers.

Synthesis via Functionalization of Phenolic Precursors

A more controlled and widely adopted approach involves the functionalization of pre-existing phenolic structures. This can be achieved through methods such as regioselective nitration or the introduction of the nitrophenyl group via cross-coupling reactions.

While direct nitration of 2-methoxy-4-phenylphenol is a theoretical route, a more practical approach involves the nitration of a protected phenolic precursor to ensure the desired regiochemistry. For instance, a precursor like 2-methoxy-4-phenylphenol could be acetylated to protect the hydroxyl group, followed by nitration. The directing effects of the substituents would then guide the nitro group to the meta position of the appended phenyl ring. Subsequent deprotection would yield the final product. However, this method can be less efficient than cross-coupling strategies due to potential side reactions and the need for additional protection/deprotection steps. The nitration of phenols can be achieved using various reagents, such as a mixture of nitric acid and sulfuric acid, but this often leads to a mixture of ortho and para isomers. dergipark.org.tr For more controlled nitration, milder reagents like ammonium (B1175870) nitrate (B79036) in the presence of an acid catalyst can be employed to improve regioselectivity. dergipark.org.tr

The most efficient and specific methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between a functionalized 2-methoxyphenol and a 3-nitrophenyl derivative.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. mdpi.comrsc.orgnih.govyoutube.comnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex in the presence of a base. mdpi.com For the synthesis of the target compound, a common approach is the reaction of 4-bromo-2-methoxyphenol (B1221611) with 3-nitrophenylboronic acid. The reaction is generally carried out in a suitable solvent system, such as a mixture of toluene (B28343), ethanol (B145695), and water, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate.

Table 1: Example of Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 4-Bromo-2-methoxyphenol | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netlibretexts.org In principle, one could envision a pathway where a suitably functionalized 2-methoxyphenol derivative undergoes a Heck reaction. For example, 4-bromo-2-methoxyphenol could be coupled with 3-nitrostyrene. However, this would result in a styrenic linkage that would then require reduction to form the desired single carbon-carbon bond, adding complexity to the synthesis. Direct arylation via a Heck-type mechanism is also a possibility but is less commonly employed for this specific transformation compared to Suzuki coupling.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comencyclopedia.pubwikipedia.orggold-chemistry.orgorganic-chemistry.org A synthetic route to this compound using this method would likely involve coupling 4-bromo-2-methoxyphenol with 3-nitrophenylacetylene. The resulting alkyne bridge would then need to be reduced to a single bond to yield the final product. This multi-step approach makes it a less direct and potentially lower-yielding strategy compared to the Suzuki-Miyaura coupling for this particular target molecule.

Introduction of the 3-Nitrophenyl Moiety via Coupling Reactions

Carbon-Oxygen Bond Formation (e.g., Ullmann-type reactions)

The formation of the diaryl ether linkage in this compound is a critical step that can be effectively achieved through Ullmann-type coupling reactions. This classic method, named after Fritz Ullmann, involves the copper-catalyzed reaction between an aryl halide and a phenol. byjus.comwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a halobenzene, substituted with a nitro group, and 2-methoxyphenol (guaiacol) or a derivative.

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper. nih.gov However, modern advancements have led to milder and more efficient protocols. These improved methods often utilize soluble copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a ligand. organic-chemistry.orgnih.gov The role of the ligand is to stabilize the copper catalyst and facilitate the coupling process, allowing for lower reaction temperatures and improved yields. nih.gov

For the synthesis of this compound, a likely pathway is the coupling of 1-halo-3-nitrobenzene with a suitable derivative of 4-hydroxy-3-methoxybenzene. The reactivity of the aryl halide follows the general trend of I > Br > Cl. wikipedia.org The presence of an electron-withdrawing group, such as the nitro group on the aryl halide, generally enhances the reaction rate. arkat-usa.org Conversely, electron-donating groups on the phenol can also be beneficial. arkat-usa.org

A general representation of the Ullmann-type synthesis is as follows:

Reactants:

Aryl Halide: 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene (B31131)

Phenol: 4-bromo-2-methoxyphenol (this would require a subsequent reduction step to remove the bromo group on the phenol ring, or a more direct coupling with a protected 4-position) or a direct coupling with a suitable phenol.

Catalyst System:

Copper Source: CuI, Cu₂O

Ligand: Diamines, salicylaldoxime, or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to be effective. organic-chemistry.orgsigmaaldrich.com

Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly used. organic-chemistry.orgnih.gov

Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) are typical choices. wikipedia.orgorganic-chemistry.orgarkat-usa.org

The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. byjus.comorganic-chemistry.org

Synthesis via Demethylation of Methoxy-Protected Phenols

An alternative synthetic strategy for this compound involves the demethylation of a methoxy-protected precursor. This approach is particularly useful when the desired phenolic hydroxyl group is more reactive than other functional groups in the molecule under the conditions of the primary coupling reaction.

In this pathway, a dimethoxy-substituted diaryl ether, such as 1,3-dimethoxy-4-(3-nitrophenyl)benzene, would be synthesized first. This precursor could be prepared via an Ullmann coupling between 1-halo-3-nitrobenzene and 1,4-dimethoxybenzene. Subsequently, selective demethylation of the methoxy (B1213986) group at the 4-position of the phenyl ring would yield the target compound, this compound.

Several reagents are known to effect the cleavage of aryl methyl ethers to the corresponding phenols. google.com Common demethylating agents include:

Boron tribromide (BBr₃): A powerful and often used reagent for cleaving ethers.

Pyridinium chloride: A classic reagent that typically requires high temperatures. google.com

Lewis acids: Aluminum chloride (AlCl₃) in conjunction with a scavenger can be used for regioselective demethylation. google.com

The choice of demethylating agent is crucial to ensure selectivity, especially when multiple methoxy groups are present. The reaction conditions must be carefully controlled to avoid undesired side reactions.

Analogous Synthetic Methodologies (e.g., Chalcone (B49325) and Pyrazole (B372694) Derivatization)

While not a direct synthesis of the diaryl ether backbone of this compound, the derivatization of related structures through chalcone and pyrazole synthesis represents an important analogous methodology. These methods are valuable for creating a library of structurally related compounds for various applications.

Chalcones , or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) in the presence of a base. nih.gov For example, a chalcone could be synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which contains the same substituted phenolic ring as the target compound, and a nitro-substituted acetophenone. atlantis-press.com

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the condensation of a 1,3-dicarbonyl compound or a chalcone with hydrazine (B178648) or its derivatives. nih.gov For instance, a chalcone derived from vanillin could be reacted with hydrazine to form a pyrazole derivative. nih.govnih.gov A study has shown the synthesis of pyrazole-based adamantyl heterocyclic compounds from the condensation of 1-adamantyl chalcone with substituted phenylhydrazine. nih.gov

These methodologies allow for the introduction of diverse functional groups and the creation of hybrid molecules that combine the structural features of the parent phenol with those of chalcones and pyrazoles.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound, particularly in Ullmann-type syntheses. Key parameters that can be adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Interactive Table: Optimization of Ullmann-type Diaryl Ether Synthesis

| Parameter | Variation | Observation | Reference |

| Catalyst | CuI, Cu₂O, Copper Powder | CuI and Cu₂O are generally more effective than copper powder in modern, milder reactions. | organic-chemistry.org |

| Ligand | Chxn-Py-Al, Salicylaldoxime, TMHD | Ligands significantly accelerate the reaction, allowing for lower temperatures and broader substrate scope. | organic-chemistry.orgnih.govsigmaaldrich.com |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The choice of base can have a substantial impact on yield, with Cs₂CO₃ and K₃PO₄ often being superior. | organic-chemistry.orgnih.govarkat-usa.org |

| Solvent | Acetonitrile, Toluene, NMP, DMF | Non-polar solvents like toluene or o-xylene (B151617) can be effective, while polar aprotic solvents like acetonitrile and DMF are also common. | nih.govarkat-usa.org |

| Temperature | 80-140°C | Modern ligand-assisted Ullmann reactions can often be run at significantly lower temperatures than the classical >200°C. | nih.govarkat-usa.org |

Studies have shown that a systematic screening of these parameters is crucial for identifying the optimal conditions for a specific set of reactants. For example, in the coupling of 4-bromoanisole (B123540) and 4-methoxyphenol, a combination of CuI, a specific multidentate ligand, and K₃PO₄ in acetonitrile at 80°C was found to be effective. nih.gov Increasing the reaction temperature and concentration of reagents can also lead to significant improvements in product yield in some cases. arkat-usa.org

Spectroscopic Characterization and Analytical Methodologies for 2 Methoxy 4 3 Nitrophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

While specific experimental ¹H NMR data for 2-Methoxy-4-(3-nitrophenyl)phenol is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the analysis of structurally related compounds and the known effects of substituents on aromatic rings. rsc.org The spectrum is anticipated to be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the methoxyphenol ring are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the C-C bond to the nitrophenyl ring. The protons on the nitrophenyl ring are deshielded by the strong electron-withdrawing effect of the nitro (-NO₂) group.

Expected ¹H NMR Chemical Shift Assignments:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~5.0-6.0 | Singlet (broad) |

| -OCH₃ | ~3.9 | Singlet |

| Aromatic Protons (Methoxyphenol Ring) | ~6.8-7.2 | Multiplets |

| Aromatic Protons (Nitrophenyl Ring) | ~7.5-8.4 | Multiplets |

Note: These are predicted values. Actual experimental values may vary based on the solvent and instrument frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in published literature. However, expected chemical shifts can be estimated by considering the substituent effects on the carbon atoms of the benzene rings. chemicalbook.comnih.gov

The carbons attached to the -OH and -OCH₃ groups will appear at higher chemical shifts (downfield), as will the carbon attached to the -NO₂ group. The quaternary carbons involved in the biaryl linkage will also have distinct chemical shifts.

Expected ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| Aromatic Carbons (Methoxyphenol Ring) | ~110-150 |

| Aromatic Carbons (Nitrophenyl Ring) | ~120-150 |

| C-NO₂ | ~148 |

| C-OH | ~145-150 |

| C-OCH₃ | ~145-150 |

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), helping to identify the spin systems within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C correlations).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the two aromatic rings and the positions of the substituents.

Specific 2D NMR studies for this compound are not available in the reviewed literature, but their application would be a standard procedure in the structural confirmation of a novel compound of this nature. ymdb.ca

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₁NO₄, the theoretical exact mass can be calculated.

Calculated Molecular Weight: 245.23 g/mol sigmaaldrich.com

HRMS analysis would be expected to yield an experimental mass value that is very close to the theoretical exact mass of the molecular ion ([M]+), or its protonated ([M+H]+) or deprotonated ([M-H]-) forms, typically within a few parts per million (ppm). This provides strong evidence for the correct molecular formula. While specific HRMS data for this compound is not published, related compounds have been analyzed using this method to confirm their composition. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure

While a crystal structure for this compound has not been reported in the surveyed literature, studies on related nitrophenyl derivatives show they often crystallize in common space groups such as P2₁/c or P2₁2₁2₁. acs.org The analysis would likely reveal the dihedral angle between the two aromatic rings, which is a key conformational feature of biaryl compounds.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable.

Based on methods developed for other nitrophenols, a typical HPLC system would consist of: sielc.comnih.govchromatographyonline.comnih.gov

Column: A C18 stationary phase (e.g., Chromolith RP-18e).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, likely in the 290-320 nm range due to the presence of the nitrophenyl chromophore.

This method would allow for the separation of the target compound from any starting materials, by-products, or isomers, and a quantitative assessment of its purity can be achieved by measuring the area of the chromatographic peak.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of phenolic compounds such as this compound can be challenging. Due to the polar hydroxyl group, phenols tend to have low volatility and can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and reduced sensitivity. gnest.orgresearchgate.net To overcome these issues, a derivatization step is essential prior to GC analysis. gnest.org

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. phenomenex.com This process typically involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. phenomenex.com The resulting derivative is less polar, has a lower boiling point, and is more amenable to GC analysis. phenomenex.com

Common derivatization techniques for phenols include:

Silylation: This is a widely used method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net Silylating reagents are effective for a wide range of polar compounds, including phenols. phenomenex.com

Acetylation: In this method, an acetylating agent like acetic anhydride (B1165640) is used, often in an alkaline medium, to form an acetate ester. gnest.org This is a simple and cost-effective procedure. gnest.org

Methylation: Reagents like trimethylsilyldiazomethane (B103560) or diazomethane (B1218177) can be used to convert phenols to their corresponding methyl ethers (anisoles). epa.govnih.gov This approach has been shown to significantly lower detection limits and produce sharp chromatographic peaks for nitrophenols. nih.gov

Pentafluorobenzylation: Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), phenols can be converted to their pentafluorobenzyl ether derivatives. These derivatives are particularly suitable for analysis by GC with an electron capture detector (GC-ECD). epa.gov

The choice of derivatization reagent depends on the specific analyte and the desired sensitivity. After derivatization, the sample is injected into the gas chromatograph, where the volatile derivatives are separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov GC-MS is particularly useful as it provides structural information that aids in the unambiguous identification of the analyte. nih.gov

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages | Reference |

| Silylation | BSTFA | Trimethylsilyl (TMS) ether | Effective for a wide range of polar analytes, produces volatile derivatives. | phenomenex.comresearchgate.net |

| Acetylation | Acetic Anhydride | Acetate ester | Simple, efficient, and cost-effective. | gnest.org |

| Methylation | Trimethylsilyldiazomethane | Methyl ether (Anisole) | Yields sharp peaks and significantly lowers detection limits. | nih.gov |

| Pentafluorobenzylation | PFBBr | Pentafluorobenzyl (PFB) ether | Suitable for highly sensitive Electron Capture Detection (ECD). | epa.gov |

This table summarizes common derivatization methods applicable to phenolic compounds for GC analysis.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a versatile and widely accessible technique for the quantitative analysis of aromatic compounds, including nitrophenols. nih.govresearchgate.net The method is based on the principle that the analyte absorbs light at specific wavelengths, and the amount of light absorbed (absorbance) is directly proportional to its concentration in the solution, as described by the Beer-Lambert law. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of a nitrophenol is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. For nitrophenols, the spectrum is highly sensitive to the pH of the solution. nih.govresearchgate.net In acidic or neutral solutions, the compound exists in its protonated phenolic form. In a basic medium, the hydroxyl group deprotonates to form a phenolate (B1203915) ion. This deprotonation extends the conjugated π-electron system of the molecule, resulting in a bathochromic shift (red shift) of the main absorption band to a longer wavelength. nih.govresearchgate.net

For instance, studies on related nitrophenols demonstrate this pH-dependent spectral shift:

4-Nitrophenol (B140041) in its protonated form shows a major absorption peak around 317-320 nm. researchgate.netresearchgate.net Upon addition of a base, it converts to the 4-nitrophenolate (B89219) ion, and the peak shifts to approximately 400 nm. researchgate.netresearchgate.net

3-Nitrophenol (B1666305) exhibits an absorption maximum at around 275 nm, with a second, broader band at approximately 340 nm that extends into the visible region, giving the compound a pale yellow color. docbrown.info

To perform a quantitative analysis of this compound, a calibration curve would be constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration should yield a straight line, confirming adherence to the Beer-Lambert law. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net The choice of λmax is critical for sensitivity, and for nitrophenols, performing the analysis in a basic solution is often advantageous due to the higher molar absorptivity of the phenolate form at the shifted, longer wavelength. researchgate.net

| Compound | Condition | λmax (nm) | Observation | Reference |

| 4-Nitrophenol | Neutral/Acidic | ~317-320 | Protonated form | researchgate.netresearchgate.net |

| 4-Nitrophenol | Basic (forms 4-nitrophenolate) | ~400 | Deprotonated form, intense yellow color | researchgate.netresearchgate.net |

| 3-Nitrophenol | Not specified (likely neutral solvent) | ~275 and ~340 | Absorption extends into the visible range, causing a pale yellow color. | docbrown.info |

This table presents typical absorption maxima for related nitrophenol compounds, illustrating the principles applicable to the spectrophotometric analysis of this compound.

Structural Elucidation and Conformational Analysis of 2 Methoxy 4 3 Nitrophenyl Phenol

Molecular Geometry and Bond Parameters from Experimental Data

Experimental determination of the molecular geometry of 2-Methoxy-4-(3-nitrophenyl)phenol would require techniques like X-ray or neutron diffraction. These methods would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For a biphenyl (B1667301) derivative such as this, a key parameter would be the dihedral angle between the two aromatic rings, which is influenced by the steric and electronic effects of the methoxy (B1213986), hydroxyl, and nitro substituents. wikipedia.orglibretexts.org In many substituted biphenyls, steric hindrance between substituents at the ortho positions forces the rings out of planarity. libretexts.org For this compound, the interaction between the hydrogen atoms on the carbons adjacent to the inter-ring bond would dictate the degree of twist.

A data table summarizing these experimental parameters would typically be generated from a crystallographic information file (CIF).

Table 1: Hypothetical Experimental Bond Parameters for this compound No experimental data is currently available. This table is for illustrative purposes only.

| Parameter | Value (Å or °) |

|---|---|

| C-C (inter-ring) | --- |

| Dihedral Angle | --- |

| C-O (methoxy) | --- |

| C-O (hydroxyl) | --- |

| C-N (nitro) | --- |

| C-C-O (methoxy) | --- |

| C-C-O (hydroxyl) | --- |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Within a single molecule of this compound, the potential for intramolecular hydrogen bonding exists. Specifically, a hydrogen bond could form between the hydrogen of the hydroxyl group and the oxygen of the adjacent methoxy group, creating a six-membered ring motif (an S(6) ring). This type of interaction is common in 2-methoxyphenols and tends to stabilize a planar conformation of that part of the molecule. nih.govrsc.org The presence and strength of such a bond would be confirmed by short donor-acceptor distances (O-H···O) and specific bond angles in the crystal structure data. nih.gov

Conformational Isomerism and Rotational Barriers

Conformational isomerism in this molecule would primarily relate to rotation around the single bond connecting the two phenyl rings. The energy barrier to this rotation determines whether distinct conformers, or atropisomers, can be isolated at room temperature. libretexts.org This barrier is highly dependent on the size and nature of the substituents ortho to the inter-ring bond. researchgate.net In this compound, the substituents are not at the ortho (2, 2', 6, 6') positions, suggesting that the rotational barrier might be relatively low, allowing for rapid interconversion between twisted conformations at room temperature. libretexts.orgresearchgate.net Dynamic NMR spectroscopy, in conjunction with computational studies, is often used to determine these rotational barriers. researchgate.net

Crystal Packing and Supramolecular Architecture

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular forces. Understanding this supramolecular architecture requires detailed crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 3 Nitrophenyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on 2-Methoxy-4-(3-nitrophenyl)phenol. Such studies would be invaluable for understanding the fundamental electronic and structural properties of the molecule.

Electronic Structure and Charge Distribution Analysis

Information regarding the electronic structure, electron density distribution, and Mulliken or other population analyses for this compound is not available in existing literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no reports on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding HOMO-LUMO gap for this compound. Consequently, predictions of its chemical reactivity and kinetic stability based on FMO theory cannot be provided.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been computationally generated for this compound in any accessible research.

Natural Bond Orbital (NBO) Analysis

NBO analysis, a key method for studying charge transfer and intramolecular interactions, has not been applied to this molecule in any published work. Therefore, data on hyperconjugative interactions and bond characteristics are unavailable.

Global Reactivity Descriptors (e.g., hardness, electrophilicity index)

Due to the lack of HOMO and LUMO energy data, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index for this compound have not been calculated.

Simulation of Spectroscopic Properties

No computational studies have been found that simulate the spectroscopic properties (e.g., IR, Raman, UV-Vis, NMR) of this compound. Such simulations are vital for corroborating experimental spectroscopic data and for the accurate assignment of spectral features.

Theoretical Vibrational Spectra Prediction

Theoretical vibrational analysis, primarily conducted using Density Functional Theory (DFT), is a cornerstone in the structural elucidation of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the infrared (IR) and Raman spectra. tandfonline.comresearchgate.net These calculations provide vibrational frequencies and intensities of the fundamental modes of the molecule.

The predicted vibrational spectrum can be analyzed by assigning calculated frequencies to specific bond stretching, bending, and torsional modes. Key vibrational modes for this compound would include:

O-H Stretching: The phenolic hydroxyl group's stretching vibration is typically observed in the range of 3500-3700 cm⁻¹. However, the presence of intramolecular hydrogen bonding, potentially between the hydroxyl group and the methoxy (B1213986) or nitro group, could lead to a red shift (lower frequency) and broadening of this peak. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methoxy group would appear around 3000-2850 cm⁻¹. scielo.org.za

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O Stretching: The C-O stretching of the methoxy group and the phenolic C-O bond would produce strong bands in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ range. researchgate.net

A comparison of the theoretically predicted spectrum with experimental data, if available, allows for a detailed understanding of the molecular structure and vibrational dynamics. The agreement between calculated and experimental frequencies is often improved by applying a scaling factor to the computed values to account for anharmonicity and limitations of the theoretical model. ijaemr.com

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3450 |

| Aromatic C-H Stretch | ~3080 |

| Methoxy C-H Stretch | ~2950 |

| Asymmetric NO₂ Stretch | ~1540 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic C=C Stretch | ~1600, 1580, 1470 |

| C-O (Aryl-Ether) Stretch | ~1260 |

| C-O (Phenol) Stretch | ~1230 |

Computational UV-Vis and NMR Chemical Shift Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The presence of both electron-donating and electron-withdrawing groups suggests the possibility of intramolecular charge transfer (ICT) transitions, which often result in strong absorption bands in the UV-Vis spectrum. mdpi.com The predicted spectrum would likely show π → π* and n → π* transitions associated with the aromatic rings and the nitro group. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ). scielo.org.zaresearchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for this compound would provide valuable information for its structural confirmation. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic rings will exhibit complex splitting patterns and their chemical shifts will be affected by the positions of the methoxy, hydroxyl, and nitro substituents. The methoxy protons would typically appear as a singlet in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | ~9.0 - 10.0 | - |

| Methoxy -OCH₃ | ~3.9 | ~56 |

| Aromatic Protons | ~6.8 - 8.2 | ~110 - 160 |

| C-OH | - | ~150 - 160 |

| C-OCH₃ | - | ~145 - 155 |

| C-NO₂ | - | ~140 - 150 |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, this analysis would provide insights into the forces that govern its crystal packing.

For this compound, the key intermolecular interactions expected to be identified and quantified by Hirshfeld surface analysis include:

O-H···O Hydrogen Bonds: Strong hydrogen bonds between the phenolic hydroxyl group and the nitro group of an adjacent molecule are likely to be a dominant feature in the crystal packing.

C-H···O Interactions: Weaker hydrogen bonds involving aromatic and methoxy C-H donors and oxygen acceptors from the nitro or methoxy groups are also anticipated. nih.govnih.gov

π···π Stacking Interactions: The presence of two aromatic rings suggests the possibility of π···π stacking interactions, which would be visible as characteristic patterns on the Hirshfeld surface and its fingerprint plot. iucr.org

H···H Contacts: These are generally the most abundant contacts but are weaker, representing van der Waals forces. iucr.org

Table 3: Estimated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Estimated Contribution (%) |

|---|---|

| H···H | ~40 - 50 |

| O···H/H···O | ~25 - 35 |

| C···H/H···C | ~10 - 15 |

| C···C (π-π stacking) | ~5 - 10 |

| N···O/O···N | < 5 |

Solvent Effects on Electronic and Spectroscopic Properties (Implicit and Explicit Solvation Models)

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative predictions of how a solvent's polarity will affect properties like UV-Vis absorption maxima and NMR chemical shifts. For this compound, increasing the solvent polarity is expected to cause a bathochromic (red) shift in the ICT bands of the UV-Vis spectrum due to the stabilization of the more polar excited state.

Explicit Solvation Models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound in a protic solvent like water or methanol, explicit models could be used to study the specific hydrogen bonding interactions between the phenolic hydroxyl, nitro, and methoxy groups with the solvent molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to investigate the potential synthetic routes and reaction mechanisms involving this compound. For instance, the synthesis of this compound could likely involve a nitration reaction of a precursor molecule. DFT calculations can be used to model the reaction pathway, identify intermediates, and locate the transition state structures.

The characterization of a transition state involves calculating its geometry and energy. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. The activation energy for the reaction can then be determined as the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of a proposed reaction. For example, modeling the nitration of a substituted guaiacol (B22219) derivative would help in understanding the regioselectivity of the reaction and the factors influencing the formation of the desired 3-nitro isomer.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with both electron-donating and electron-withdrawing groups, connected by a π-conjugated system, are often good candidates for non-linear optical (NLO) materials. This compound possesses this donor-π-acceptor (D-π-A) architecture, making the prediction of its NLO properties a topic of significant interest.

Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.netnih.gov A large β value is indicative of a strong NLO response. The calculation of β for this compound would involve optimizing its geometry and then computing its electric dipole moment (μ) and polarizability (α) in the presence of an electric field.

The HOMO-LUMO energy gap is also a useful indicator of NLO potential. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer. nih.gov The computational prediction of a significant β value for this compound would suggest its potential for applications in technologies such as optical switching and frequency doubling.

Reaction Mechanisms and Chemical Reactivity of 2 Methoxy 4 3 Nitrophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring of 2-Methoxy-4-(3-nitrophenyl)phenol contains two activating groups, the hydroxyl (-OH) and the methoxy (B1213986) (-OCH₃), and one deactivating group, the 3-nitrophenyl substituent. The hydroxyl and methoxy groups are strong activators and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgualberta.ca The 3-nitrophenyl group is deactivating via its electron-withdrawing inductive effect.

The positions on the phenol ring available for substitution are C3, C5, and C6.

Activating Group Influence : The -OH group at C1 directs incoming electrophiles to positions C2 (blocked by -OCH₃) and C6. The -OCH₃ group at C2 directs electrophiles to C1 (blocked by -OH) and C3. The combined effect of these two powerful activating groups strongly favors substitution at the C6 and C3 positions. youtube.com

Steric and Electronic Hindrance : The large 3-nitrophenyl group at C4 creates significant steric hindrance at the adjacent C3 and C5 positions. The C5 position is also meta to both activating groups, making it electronically disfavored. The C3 position is ortho to the methoxy group but is sterically hindered. The C6 position, being ortho to the hydroxyl group and relatively less hindered, is a likely site for electrophilic attack.

Table 6.1: Directing Effects of Substituents on the Phenol Ring

| Substituent | Position | Type | Directing Effect |

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para libretexts.orgunizin.org |

| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para ualberta.cayoutube.com |

| 3-Nitrophenyl | C4 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. byjus.com The nitrophenyl ring in this compound is rendered electrophilic by the potent electron-withdrawing nitro group (-NO₂). chemistrysteps.com This activation facilitates the attack of nucleophiles.

The SₙAr mechanism typically requires a leaving group, such as a halide, positioned ortho or para to the activating group. wikipedia.orglibretexts.org The parent molecule, this compound, does not possess a leaving group on its nitrophenyl ring. However, if a derivative containing a leaving group (e.g., a fluorine or chlorine atom) at the C2', C4', or C6' position were used, it would be highly susceptible to SₙAr reactions.

The mechanism proceeds in two steps:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the oxygen atoms of the nitro group.

Elimination : The leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For instance, the reaction of a hypothetical 4-(2-chloro-5-nitrophenyl)-2-methoxyphenol with a nucleophile like sodium methoxide (B1231860) would proceed readily to displace the chloride. Reactions involving the direct displacement of a hydrogen atom are also known, such as in vicarious nucleophilic substitution (VNS), which could introduce substituents onto the electron-deficient nitrophenyl ring. nih.gov

Redox Chemistry of the Nitro Group and Phenolic Hydroxyl

The redox chemistry of the molecule is dictated by its two key functional groups: the reducible nitro group and the oxidizable phenolic hydroxyl.

Reduction of the Nitro Group The nitro group on the nitrophenyl ring is readily reduced to a primary amine (-NH₂). This transformation is one of the most important reactions of nitroarenes and can be achieved using a variety of reagents. masterorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation : Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comchemistryscore.com

Metal and Acid : Treatment with an active metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.comchemistryscore.com

The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species, before reaching the final amine. nih.govacs.org This conversion dramatically alters the electronic properties of the substituted ring, turning a strongly deactivating group into a strongly activating one.

Oxidation of the Phenolic Hydroxyl The phenolic hydroxyl group can be oxidized, typically forming a phenoxy radical as the initial intermediate. researchgate.net The phenol in this compound can be classified as a hindered phenol due to the presence of the adjacent methoxy group and the bulky 3-nitrophenyl substituent. vinatiorganics.comvinatiorganics.com This steric hindrance influences the stability and subsequent reactions of the phenoxy radical.

Hindered phenoxy radicals are often more stable than their unhindered counterparts. researchgate.net Depending on the reaction conditions and the oxidizing agent used, the radical can undergo several pathways, including:

Dimerization to form C-C or C-O coupled products.

Further oxidation to form quinone-type structures.

Acting as a radical scavenger, a key function of hindered phenols as antioxidants. vinatiorganics.com

Hydrolysis and Solvolysis Reactions

The structural integrity of this compound is robust under typical hydrolysis conditions. The bond connecting the two aromatic rings is a stable C-C bond, not an ether linkage, and is therefore not susceptible to cleavage by hydrolysis.

The primary site for a potential solvolysis reaction is the methyl ether linkage of the methoxy group. Cleavage of this aryl-alkyl ether requires harsh conditions, typically involving a strong, non-reducing acid like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (Br⁻ or I⁻) on the methyl group in an Sₙ2-type mechanism. This would convert the methoxy group into a second hydroxyl group, yielding 4-(3-nitrophenyl)benzene-1,2-diol. Under strongly acidic conditions, the ether can also cleave via an Sₙ1 mechanism if a stable carbocation can be formed. nih.gov

Kinetics and Thermodynamics of Selected Reactions (e.g., Aminolysis)

In the reaction of an activated aryl substrate with a series of amines, the reaction rate is highly dependent on the nucleophilicity (and basicity) of the amine. These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T⁺/⁻). nih.gov The rate-determining step can either be the formation of this intermediate or its breakdown to products.

A Brønsted-type plot, which correlates the logarithm of the rate constant (log kₙ) with the pKₐ of the conjugate acid of the amine, is often used to diagnose the mechanism. A linear plot with a high β value (e.g., > 0.8) suggests that the breakdown of the intermediate is rate-limiting, while a low β value (e.g., < 0.3) points to the formation of the intermediate as the slow step. nih.gov

Table 6.2: Representative Kinetic Data for Aminolysis of an Activated Nitrophenyl Substrate This table is illustrative, based on principles from studies on similar compounds like 4-nitrophenyl carbonates.

| Amine | pKₐ of Conjugate Acid | Relative Rate Constant (kₙ) | Plausible Rate-Determining Step |

| Morpholine | 8.33 | Moderate | Breakdown of T⁺/⁻ |

| Piperidine | 11.12 | High | Formation of T⁺/⁻ |

| Aniline | 4.63 | Low | Breakdown of T⁺/⁻ |

Proton Transfer Dynamics and Tautomerism

Proton Transfer The arrangement of the hydroxyl group at C1 and the methoxy group at C2 allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the oxygen atom of the methoxy group. This internal hydrogen bonding influences the acidity of the phenol and its conformational preferences. In related nitrophenol systems, excited-state intramolecular proton transfer (ESIPT) can be an important deactivation pathway following photoexcitation, though this is more common in ortho-nitrophenols.

Tautomerism Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). This is known as keto-enol tautomerism. libretexts.org However, for most phenols, this equilibrium lies overwhelmingly in favor of the enol (phenolic) form. The significant stabilization gained from maintaining the aromaticity of the benzene (B151609) ring far outweighs the energetic benefit of forming a C=O bond. wikipedia.org The equilibrium constant for the enolization of phenol is estimated to be around 10⁻¹³, indicating that the keto form is a negligible component at equilibrium. wikipedia.orgmasterorganicchemistry.com Therefore, this compound exists almost exclusively as the phenol tautomer.

Role as a Nucleophile or Electrophile in Organic Transformations

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile, depending on the reaction partner and conditions.

Role as a Nucleophile

Phenoxide Reactivity : Deprotonation of the acidic phenolic hydroxyl group with a base generates a phenoxide anion. This anion is a potent nucleophile at the oxygen atom and can react with alkyl halides in Williamson ether synthesis to form a second ether linkage. organic-chemistry.orgorganic-chemistry.org

Ring Nucleophilicity : As discussed in section 6.1, the electron-rich phenol ring is nucleophilic and readily attacks strong electrophiles in electrophilic aromatic substitution reactions.

Role as an Electrophile

SₙAr Reactions : As detailed in section 6.2, the nitrophenyl ring is electron-deficient (electrophilic). In the presence of a suitable leaving group, it serves as an excellent substrate for nucleophilic aromatic substitution, where it is attacked by a wide range of nucleophiles. chemistrysteps.comlibretexts.org

Carbonyl-like Reactivity (in Tautomer) : While the keto tautomer is present in negligible amounts, if it were to form, the α-carbons could theoretically act as nucleophiles (as an enolate), but this reactivity is not significant for this compound.

Derivatization Chemistry and Chemical Transformations of 2 Methoxy 4 3 Nitrophenyl Phenol

Selective Derivatization Strategies for Phenolic Hydroxyl Groups

The phenolic hydroxyl group in 2-Methoxy-4-(3-nitrophenyl)phenol is a key site for derivatization, enabling the synthesis of new molecules through reactions such as silylation, alkylation, and acylation.

Silylation

Silylation is a common strategy to protect the phenolic hydroxyl group or to introduce silyl (B83357) ethers for further reactions. This process involves reacting the phenol (B47542) with a silylating agent, such as a silyl halide or a silyl triflate, in the presence of a base. For instance, the reaction of a phenol with a silyl halide can be catalyzed by iridium and rhodium complexes, leading to the formation of a silyl ether. scispace.com This approach offers a traceless method for directing ortho-C–H silylation, which can be valuable for creating complex, multi-substituted aromatic compounds. scispace.com

Alkylation

Alkylation of the phenolic hydroxyl group introduces an ether linkage. This can be achieved using various alkylating agents like alkyl halides or sulfates in the presence of a base. The choice of reaction conditions and reagents can influence the selectivity of the reaction, especially in molecules with multiple potential reaction sites. acs.org For instance, the use of specific alkylating agents can lead to selective O-alkylation over N-alkylation in related heterocyclic systems. acs.org

Acylation

Acylation introduces an ester group by reacting the phenolic hydroxyl with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For example, acetylation with acetic anhydride is a common method to protect the hydroxyl group during other chemical transformations, such as nitration.

Table 1: Selective Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Examples | Product Functional Group |

| Silylation | Silyl halides (e.g., R₃SiCl), Silyl triflates | Silyl Ether (-OSiR₃) |

| Alkylation | Alkyl halides (e.g., R-Br), Alkyl sulfates | Ether (-OR) |

| Acylation | Acyl chlorides (e.g., RCOCl), Acid anhydrides | Ester (-OCOR) |

Reduction of the Nitro Group to Amino Functionality

The nitro group on the 3-nitrophenyl ring of this compound can be readily reduced to an amino group, a key transformation for the synthesis of anilines which are important intermediates in many chemical syntheses. A variety of reducing agents and methods can be employed for this purpose. wikipedia.org

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective for this transformation. wikipedia.orgcommonorganicchemistry.com The choice of catalyst can be crucial to avoid unwanted side reactions, for example, Raney nickel is often preferred when the substrate contains halogens to prevent dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com The use of zinc dust with ammonium (B1175870) chloride provides a milder alternative. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide (B99878), and borane-THF are also utilized. wikipedia.orgjrfglobal.com Sodium sulfide can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com Interestingly, borane-THF has been reported to chemoselectively reduce the nitro group adjacent to a hydroxyl group in ortho-nitrophenol derivatives. jrfglobal.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| Fe / Acid | Acidic conditions | A classic and robust method. commonorganicchemistry.com |

| Zn / Acid or NH₄Cl | Acidic or neutral conditions | Provides a milder reduction. wikipedia.orgcommonorganicchemistry.com |

| SnCl₂ | Mild conditions | Useful for substrates with sensitive functional groups. wikipedia.org |

| Na₂S | Basic conditions | Can offer chemoselectivity in polynitro compounds. commonorganicchemistry.com |

| BH₃-THF | Room temperature | Can show selectivity for ortho-hydroxy nitroarenes. jrfglobal.com |

Palladium-Catalyzed Coupling Reactions

The aromatic rings of this compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. These reactions are powerful tools in modern organic synthesis. For these reactions to occur, one of the aromatic rings typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate.

Examples of such coupling reactions include:

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. youtube.com

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide. youtube.com

Stille Coupling: This involves the coupling of an organotin compound with an organohalide. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com

Buchwald-Hartwig Amination: This is a method for forming C-N bonds by coupling an amine with an aryl halide or triflate.

The efficiency of these coupling reactions can be influenced by the electronic nature of the substituents on the aromatic rings. For instance, electron-donating groups like a methoxy (B1213986) group can enhance the reaction efficiency, while electron-withdrawing groups like a nitro group may decrease the yield of the coupling product. researchgate.net The design of the phosphine (B1218219) ligand used in the palladium catalyst is also crucial for the success of these reactions, with more electron-rich ligands often facilitating the oxidative addition step. orgsyn.org

Electrophilic Functionalization of Aromatic Rings

The electron-rich nature of the phenolic ring in this compound makes it susceptible to electrophilic aromatic substitution reactions, such as halogenation. The directing effects of the existing substituents (hydroxyl and methoxy groups) will influence the position of the incoming electrophile.

Halogenation

Halogenation, the introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring, is a common transformation. For example, bromination can be achieved using various brominating agents. The methoxy group is an activating, ortho-, para-directing group. In a related compound, 2-bromo-4-methoxyphenol, nitration is directed to the 5-position due to the influence of the methoxy group. This suggests that electrophilic substitution on this compound would likely occur on the phenol ring at positions ortho or para to the hydroxyl and methoxy groups.

Chelation and Ligand Formation with Metal Ions

The presence of the phenolic hydroxyl group and the methoxy group, along with the potential for the nitro group to be reduced to an amino group, gives this compound and its derivatives the ability to act as ligands and form coordination complexes with metal ions.

Schiff bases derived from related phenolic compounds have been shown to form stable complexes with various transition metals like Cu(II), Ni(II), and Co(III). researchgate.netijnrd.org For example, a Schiff base ligand, 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol, has been synthesized and used to form complexes with cobalt, nickel, and copper. researchgate.net The resulting metal complexes can exhibit interesting geometries and properties. The formation of such complexes is often characterized by techniques like FTIR and elemental analysis. researchgate.net The ability of these types of molecules to form chelates is a significant area of study in coordination chemistry.

Applications in Advanced Materials and Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

2-Methoxy-4-(3-nitrophenyl)phenol serves as a key intermediate in the creation of more complex organic molecules. Its structure allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then participate in reactions like amide bond formation or the construction of heterocyclic rings. The phenolic hydroxyl group can be alkylated or acylated, and the methoxy (B1213986) group can potentially be cleaved to yield a dihydroxy compound. This reactivity makes it a valuable starting point for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. nih.govencyclopedia.pub

A notable example is its use in synthesizing Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond, are formed by the condensation of an aldehyde or ketone with a primary amine. researchgate.netatlantis-press.com The amino derivative of this compound can react with various aldehydes and ketones to produce a wide array of Schiff base ligands. These ligands are of particular interest in coordination chemistry for their ability to form stable complexes with various metal ions. nih.gov

Precursor in the Development of Specialty Dyes and Pigments

The chromophoric nitro group and the auxochromic hydroxyl and methoxy groups present in this compound make it a suitable precursor for the synthesis of specialty dyes and pigments. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of synthetic colorants. ontosight.ai The amino derivative of this compound can be diazotized and then coupled with other aromatic compounds to produce azo dyes with specific color properties. echemi.comsphinxsai.com The final color of the dye can be fine-tuned by modifying the substituents on the aromatic rings. ontosight.ai These dyes find applications in the textile industry for coloring fabrics. echemi.com

| Starting Material | Reaction | Product Class | Application |

| This compound | Reduction, Diazotization, Azo Coupling | Azo Dyes | Textile Dyeing |

Building Block for Polymeric Materials and Resins (e.g., Polyimides)

The bifunctional nature of this compound, after the reduction of the nitro group to an amine, allows it to act as a monomer in the synthesis of high-performance polymers like polyimides. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. The diamino derivative of this compound can be reacted with dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to yield the final polyimide. The incorporation of the methoxy and phenyl groups can influence the properties of the resulting polymer, such as its solubility and processability. Research has shown that related m-aryloxy phenols are key components for producing functional plastics, including polyimide resins. encyclopedia.pub Lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) have also been explored for creating thermoplastics and thermoset polymers. mdpi.comresearchgate.netnih.govmdpi.com

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

Derivatives of this compound have shown potential for use in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system that can be created by modifying this molecule is crucial for charge transport and light emission in these devices. For example, related m-aryloxy phenol (B47542) compounds have been utilized in the fabrication of OLEDs. nih.gov The synthesis of bisphenol monomers from similar structures highlights the potential for creating materials with applications in this field. nih.gov The ability to tune the electronic properties of the molecule by introducing different functional groups makes it a promising platform for developing new materials for next-generation displays and lighting.

Role in Catalysis as a Ligand or Precursor to Catalytic Species

Schiff base ligands derived from this compound can form stable complexes with a variety of transition metals. nih.gov These metal complexes can act as catalysts in a range of organic reactions. The electronic and steric properties of the ligand, which can be modified by changing the substituents on the aromatic rings, play a crucial role in determining the activity and selectivity of the catalyst. For instance, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been synthesized and complexed with Cu(II) and Zn(II). nih.gov Such complexes are investigated for their catalytic potential in various chemical transformations. nih.gov

| Ligand Precursor | Metal Ion | Complex Type | Potential Application |

| Amino derivative of this compound | Cu(II), Zn(II), etc. | Schiff Base Metal Complex | Catalysis in Organic Synthesis |

Environmental Chemistry Applications

In the field of environmental chemistry, nitrophenolic compounds are often studied as model pollutants to understand their fate and degradation in the environment. cdc.gov this compound can serve as a model compound for investigating the biodegradation and bioremediation of more complex nitroaromatic pollutants. nih.govresearchgate.net Studies on the biodegradation of similar compounds like 2-nitrophenol (B165410) and 3-nitrophenol (B1666305) in packed bed reactors provide insights into the microbial processes that can break down these pollutants. nih.gov Furthermore, research on the degradation of 4-nitrophenol (B140041) by microbial consortia helps in developing strategies for cleaning up contaminated sites. researchgate.netmdpi.com The compound can also be used as a reagent in certain environmental remediation processes. For example, some nitrophenols are used in the synthesis of materials for the degradation of other harmful compounds. lookchem.com

Development of Radiotracers for Non-Clinical Imaging Applications

The structure of this compound can be adapted for the development of radiotracers for non-clinical imaging applications. By incorporating a positron-emitting radionuclide, such as Carbon-11, into the molecule, it can be used in Positron Emission Tomography (PET) studies. For instance, a related compound, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, was synthesized and used to create [11C] labeled analogs as potential radiotracers for imaging cyclooxygenase-2 (COX-2) expression. nih.govencyclopedia.pub This research highlights the potential of using the core structure of this compound to develop new imaging agents for preclinical research, which can aid in the study of various biological processes and diseases in animal models. nih.govencyclopedia.pub

Future Research Directions and Concluding Remarks

Challenges and Opportunities in the Synthesis of Complex Substituted Phenols

The synthesis of phenols with intricate substitution patterns is a persistent challenge for organic chemists. oregonstate.edu Traditional methods for preparing phenols, such as the sulfonation of benzene (B151609) followed by hydrolysis or the cumene (B47948) process, often lack the finesse required for producing highly substituted derivatives with precise regiochemical control. numberanalytics.com

A primary challenge lies in overcoming the inherent directing effects of the hydroxyl group, which strongly favors electrophilic substitution at the ortho and para positions. wikipedia.orgnih.gov This makes the synthesis of meta-substituted phenols, a class of compounds with significant potential in medicinal chemistry and materials science, particularly difficult. nih.govrsc.org Researchers are actively developing new strategies to circumvent these regiochemical limitations. rsc.org Furthermore, classic methods like Friedel-Crafts alkylations can be problematic, leading to multiple products and overalkylation. oregonstate.edu

Despite these difficulties, significant opportunities are emerging. Recent advancements in catalysis have shown promise for the controlled synthesis of complex phenols. oregonstate.edu For instance, palladium-catalyzed C-H bond functionalization, using directing groups, allows for selective substitution at specific positions on the phenol (B47542) ring. oregonstate.edu Another promising strategy involves the conversion of aryl halides to phenols under mild, palladium-catalyzed conditions using rationally designed hydroxide (B78521) surrogates. nih.gov The development of scalable, one-pot syntheses, such as the ipso-hydroxylation of readily available arylboronic acids, represents a move towards more efficient and greener protocols. nih.gov These innovative methods provide a pathway to previously inaccessible, highly substituted phenols, including those with full regiochemical control. oregonstate.edu

Advancement in Characterization and Theoretical Modeling Techniques

The accurate characterization of complex phenolic compounds is crucial for understanding their structure-property relationships. Modern analytical techniques have become indispensable in this regard. High-performance liquid chromatography (HPLC), often coupled with detectors like photodiode arrays (PDA), is widely used for the separation and quantification of phenolic compounds. nih.gov For more detailed structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed, allowing for the identification of numerous individual phenolic compounds within complex mixtures. nih.govresearchgate.netresearchgate.net The instability of some phenolic compounds to light and oxygen, however, presents a challenge during extraction and analysis. nih.gov

In parallel with experimental techniques, theoretical and computational modeling has become a powerful tool for predicting the properties of substituted phenols. acs.org Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate key parameters like O-H bond dissociation energies (BDEs), which are crucial indicators of antioxidant activity. acs.org These calculations can help identify promising new antioxidant compounds. acs.org Theoretical studies also provide insights into intramolecular hydrogen bonding and acidity (pKa), which influence the physical and chemical behavior of these molecules. acs.orgchemicalbook.com These computational approaches can guide synthetic efforts and help in the rational design of new molecules with desired properties.

Unexplored Applications in Chemical Sciences and Material Design

While the applications of many simple phenols are well-established, the potential of complex substituted phenols like 2-Methoxy-4-(3-nitrophenyl)phenol remains largely untapped. The specific arrangement of methoxy (B1213986), nitro, and phenyl groups on the phenolic ring suggests a range of possibilities. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, suggesting potential use in the development of dyes or nonlinear optical materials.

Recent research has unveiled novel applications for substituted phenols as recyclable organophotoredox catalysts. acs.org Phenolate (B1203915) anions generated in situ can be excited by visible light, enabling them to catalyze reactions such as the direct iodosulfonylation of olefins. acs.org This opens up a new frontier for phenols in sustainable, light-driven chemistry. Furthermore, substituted phenols are fundamental building blocks for a vast array of materials. oregonstate.edu They are essential components in the synthesis of polymers, including the ubiquitous phenol-formaldehyde resins. oregonstate.eduwikipedia.org The ability to precisely control the substitution pattern on the phenol ring could lead to the design of new polymers with tailored thermal, mechanical, and electronic properties. oregonstate.edu The structural motif is also found in compounds with biological activity; for example, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been investigated for its potential in breast cancer treatment. nih.gov

Broader Impact on Sustainable Chemistry and Materials Innovation